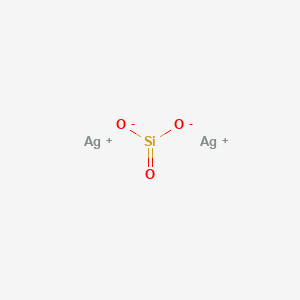

Silicic acid, silver salt

説明

BenchChem offers high-quality Silicic acid, silver salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silicic acid, silver salt including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

42613-24-1 |

|---|---|

分子式 |

Ag2O3Si |

分子量 |

291.82 g/mol |

IUPAC名 |

disilver;dioxido(oxo)silane |

InChI |

InChI=1S/2Ag.O3Si/c;;1-4(2)3/q2*+1;-2 |

InChIキー |

HEFZBOGDEATAFN-UHFFFAOYSA-N |

SMILES |

[O-][Si](=O)[O-].[Ag+].[Ag+] |

正規SMILES |

[O-][Si](=O)[O-].[Ag+].[Ag+] |

他のCAS番号 |

42613-24-1 |

製品の起源 |

United States |

化学反応の分析

Dissolution and Ion Release

The dissolution of silicic acid, silver salt in aqueous environments releases Ag⁺ ions, which drive its reactivity. The silicic acid matrix modulates this process:

-

Controlled Ag⁺ Release : In silica-coated silver nanoparticles (Ag@SiO₂), the porous SiO₂ shell slows Ag⁺ dissolution. For example, in alkaline cyanide solutions (pH ~10), Ag⁺ reacts with CN⁻ to form soluble [Ag(CN)₂]⁻ complexes. The dissolution rate depends on SiO₂ shell thickness, with thinner shells (2–5 nm) allowing faster ion release .

-

Kinetics : Diffusion coefficients for CN⁻ through non-heat-treated silica shells are estimated at 10⁻¹² cm²/s , indicating significant barrier effects .

Table 1: Dissolution Rates of Ag@SiO₂ in 0.1 M KCN

| Shell Thickness (nm) | Time for Complete Dissolution (min) |

|---|---|

| 2 | 15 |

| 5 | 45 |

| 10 | >120 |

Reaction with Sulfide Ions

Exposure to sulfide ions (S²⁻) leads to the formation of silver sulfide (Ag₂S) within the silica matrix:

-

Mechanism : Sulfide ions diffuse through the silica shell, reacting with Ag⁺ to form Ag₂S. The reaction preserves the SiO₂ structure, resulting in Ag₂S@SiO₂ composites .

-

Applications : This reaction is utilized in antimicrobial materials, where Ag₂S formation reduces Ag⁺ bioavailability but retains residual activity .

Alloy Formation with Gold Chloride

Silicic acid, silver salt reacts with AuCl₄⁻ to form bimetallic Ag-Au@SiO₂ alloys:

-

Kinetics : The reaction rate is governed by AuCl₄⁻ diffusion through the silica shell. Alloy composition depends on reaction time and AuCl₄⁻ concentration .

-

Structural Impact : The silica matrix prevents aggregation of alloy particles, maintaining colloidal stability .

Silica Matrix Polymerization and Stability

The silicic acid component undergoes pH-dependent polymerization, influencing the composite’s reactivity:

-

Acidic Conditions (pH < 2) : Silica precipitates via a two-step process:

-

Neutral/Alkaline Conditions : Silica remains colloidal, with slower polymerization rates .

Table 2: Effect of Ionic Strength on Silica Precipitation

| Salt (1 M) | Relative Flocculation Rate |

|---|---|

| AlCl₃ | 10.0 |

| CaCl₂ | 7.5 |

| NaCl | 3.2 |

| No salt | 1.0 |

Antimicrobial Activity

The gradual release of Ag⁺ from the silica matrix provides sustained antimicrobial effects:

-

MIC/MBC Values : Against E. coli and S. aureus, the silver-silica nanocomposite exhibits MICs of 62.5–500 μg/mL (12.5–100 μg Ag/mL), with MBCs up to 1,000 μg/mL .

-

Comparison to Other Silver Compounds :

Stability in Hydrothermal Environments

In high-temperature aqueous systems (e.g., oil wells), silicic acid, silver salt degrades via:

-

Silica Dissolution :

-

Ag⁺ Redistribution : Released Ag⁺ interacts with chloride or sulfide ions present in brines .

Key Findings

-

The silica matrix in Ag₂O₃Si acts as a diffusion barrier , moderating Ag⁺ release and reaction kinetics .

-

Ionic strength and pH critically influence silica polymerization, which in turn affects composite stability .

-

Applications span antimicrobial materials, catalysis, and colloidal engineering, leveraging controlled reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。